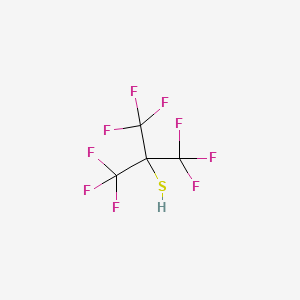
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol is a fluorinated organic compound characterized by its high fluorine content. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4H2F9S, and it is often used in specialized chemical reactions due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the reaction of hexafluoropropylene oxide with hydrogen sulfide under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the desired product is obtained with high purity.
Industrial production methods often involve large-scale reactions in specialized reactors designed to handle the highly reactive nature of fluorinated compounds. These methods ensure the efficient production of the compound while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the thiol group into a corresponding sulfide or disulfide.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated thiols on biological systems. It can act as a probe to study enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol exerts its effects involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various substrates, leading to the modification of molecular structures. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-thiol can be compared with other fluorinated thiols, such as:
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propanol: This compound has similar fluorine content but differs in its functional group, which is a hydroxyl group instead of a thiol group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with a hydroxyl group, used in different applications due to its distinct chemical properties.
1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane: This compound contains an ether group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its thiol group, which provides distinct reactivity compared to other fluorinated compounds.
Propriétés
Numéro CAS |
32308-82-0 |
|---|---|
Formule moléculaire |
C4HF9S |
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-thiol |
InChI |
InChI=1S/C4HF9S/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H |
Clé InChI |
PEFMNYVCURNGJJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


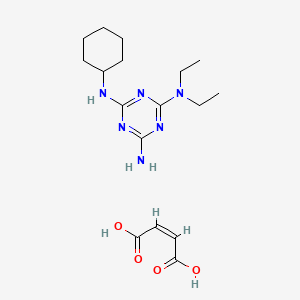

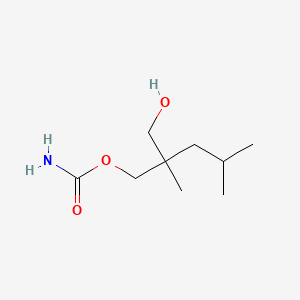
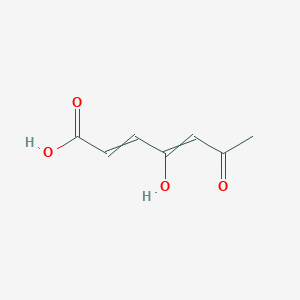
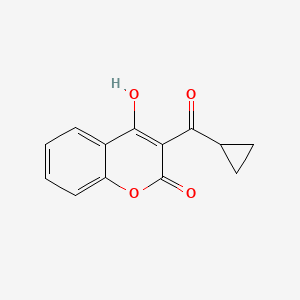

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
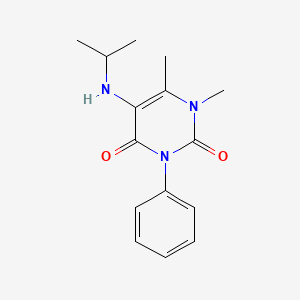



![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

